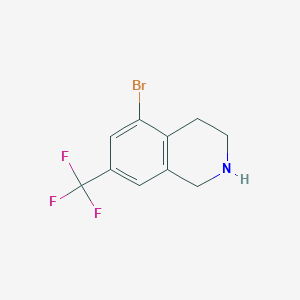

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJAPXLHVNGTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745091 | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-42-6 | |

| Record name | Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Tetrahydroisoquinoline Precursors

A key step is the regioselective bromination at the 5-position of the tetrahydroisoquinoline ring. For example, bromination of 7-nitro-1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid using bromine at low temperatures (-5 °C to 5 °C) yields 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline with high yield (92%) and purity. The reaction conditions include:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Concentrated sulfuric acid | Ensures protonation and activation |

| Temperature | -5 °C for 1 hour, then 5 °C for 16 hours | Controls regioselectivity and minimizes side reactions |

| Bromine equivalents | ~1.35 equiv | Ensures complete bromination |

| Workup | Quench in crushed ice, pH adjustment to 9 with sodium carbonate, ethyl acetate extraction | Isolates product efficiently |

This brominated intermediate is then purified by filtration and extraction.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 7-position can be introduced via:

- Starting from trifluoromethyl-substituted precursors: Using phenethylamine derivatives bearing trifluoromethyl groups, followed by cyclization.

- Trifluoromethylation of isoquinoline N-oxides: Reaction with trifluoromethylating agents such as trimethylsilyl trifluoromethyl (TMSCF₃) reagents, followed by bromination.

Microwave-assisted cyclization and metal-catalyzed trifluoromethylation have been reported to improve yields and regioselectivity.

Cyclization to Form the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction is commonly employed, involving:

- Cyclization of β-phenylethylamine derivatives under acidic conditions (e.g., POCl₃ or P₂O₅).

- Followed by reduction or oxidation to adjust the saturation state of the isoquinoline ring.

Alternatively, the Pictet-Spengler reaction has been used for related tetrahydroisoquinoline derivatives, providing stereoselective access to the ring system.

Aromatization and Reduction Steps

- Aromatization of tetrahydro derivatives to isoquinoline can be achieved using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

- Reduction of nitro groups to amines is typically performed with iron powder or other reducing agents.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | 7-nitro-1,2,3,4-tetrahydroquinoline, Br₂, H₂SO₄, -5 to 5 °C | 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline | 92 | Regioselective bromination |

| 2 | Dehydrogenation (Aromatization) | DDQ, organic solvent | 5-bromo-7-nitroquinoline | High | Aromatizes ring |

| 3 | Reduction | Fe powder, acidic medium | 7-amino-5-bromoquinoline | High | Converts nitro to amino group |

| 4 | Trifluoromethylation | TMSCF₃ or trifluoroacetic acid derivatives, metal catalysts | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | Variable | Introduction of CF₃ group |

| 5 | Cyclization | Bischler-Napieralski or Pictet-Spengler conditions | Tetrahydroisoquinoline core | Moderate to high | Ring formation |

- Temperature control during bromination is critical to avoid polybromination and side reactions.

- Microwave-assisted cyclization has been reported to enhance reaction rates and yields for trifluoromethylated isoquinolines, reducing side products.

- Use of metal catalysts such as FeCl₃ or tungsten complexes under visible light irradiation improves regioselectivity in trifluoromethylation steps.

- Purification techniques including recrystallization, column chromatography, and HPLC are necessary to achieve >97% purity, especially to remove dihydro intermediates and unreacted starting materials.

- Summary Table: Key Preparation Methods and Conditions

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Br₂, H₂SO₄, low temperature (-5 to 5 °C) | Up to 92% | High regioselectivity at 5-position |

| Aromatization | Oxidation | DDQ, organic solvents | High | Converts tetrahydro to aromatic isoquinoline |

| Reduction of nitro group | Reduction | Fe powder, acidic conditions | High | Converts nitro to amino group |

| Trifluoromethylation | Nucleophilic/electrophilic trifluoromethylation | TMSCF₃, metal catalysts, microwave assistance | Moderate | Requires careful control for regioselectivity |

| Cyclization | Bischler-Napieralski / Pictet-Spengler | Acid catalysts (POCl₃, TFA), microwave heating | Moderate to high | Forms tetrahydroisoquinoline core |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors.

Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.

Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, thereby blocking its activity and preventing downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline with structurally related derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

*Estimated based on structural analogs.

Key Research Findings

Substituent Position and Electronic Effects The CF₃ group at position 7 in the target compound creates a strong electron-withdrawing effect, reducing the basicity of the tetrahydroisoquinoline nitrogen compared to analogs with CF₃ at position 1 (e.g., 1391212-56-8) . This alters binding affinity to receptors like serotonin transporters. Bromine at position 5 (target) vs.

Halogen-Specific Reactivity Bromine in the target compound enables Suzuki-Miyaura cross-coupling, a trait shared with 5-bromo-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (2137609-96-0) . Replacement of bromine with iodine (1187884-11-2) increases atomic radius and polarizability, making the latter suitable for radiopharmaceuticals .

Physicochemical Properties The CF₃ group increases logP (lipophilicity) by ~1.5 units compared to non-fluorinated analogs (e.g., 220247-73-4), enhancing blood-brain barrier permeability . Difluoro substitution (2137609-96-0) reduces logP relative to the target compound, balancing solubility and membrane penetration .

Biological and Industrial Applications Hydrochloride salts (e.g., 220247-73-4, 81237-69-6) are preferred in API synthesis due to improved crystallinity . The target compound’s CF₃ group may confer resistance to oxidative metabolism, extending half-life in vivo compared to 5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline (215788-34-4) .

Biological Activity

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H9BrF3N

- Molecular Weight : 280.08 g/mol

- CAS Number : 1356111-42-6

The presence of both bromine and trifluoromethyl groups significantly influences the compound's reactivity and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor by binding to the ATP-binding site of kinases, thus blocking their activity. This inhibition can prevent downstream signaling pathways that are often implicated in cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against several strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer).

- Cytotoxicity : It exhibited moderate to strong cytotoxic effects with IC50 values indicating potent activity. For instance, one study reported an IC50 value of 0.155 µM against A549 cells .

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest at specific phases (G2/M for A549 and S phase for MCF7), suggesting its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial efficacy of this compound has been documented:

- Inhibition Zones : Inhibition zones ranged from 19 mm to 30 mm against various bacterial strains, demonstrating its potency relative to standard antibiotics like ceftriaxone .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step organic reactions, including cyclization of phenethylamine derivatives and halogenation/trifluoromethylation steps. For example:

- Core Formation : Pictet-Spengler condensation or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline backbone .

- Substituent Introduction : Bromination at the 5-position using electrophilic bromine sources (e.g., NBS) and trifluoromethylation via cross-coupling (e.g., Cu-mediated) or radical methods .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and ring saturation .

- Mass Spectrometry (HRMS) : For molecular weight validation .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What basic biological activities are associated with tetrahydroisoquinoline derivatives like this compound?

Tetrahydroisoquinolines exhibit neuropharmacological potential, including:

- Neuroprotection : Modulation of dopamine receptors or monoamine oxidase (MAO) inhibition .

- Antimicrobial Activity : Disruption of bacterial membrane integrity via lipophilic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of trifluoromethylation at the 7-position?

Advanced strategies include:

- Catalyst Screening : Testing Pd/Cu catalysts for cross-coupling efficiency under varying temperatures (e.g., 80–120°C) .

- Solvent Effects : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- By-Product Analysis : Monitoring side reactions (e.g., dehalogenation) via LC-MS .

Q. What structure-activity relationships (SAR) govern the neuroprotective effects of this compound?

SAR studies highlight:

- Substituent Positioning : The 7-trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration, while the 5-bromo group may stabilize π-π interactions with aromatic residues in receptors .

- Comparative Studies : Derivatives lacking the trifluoromethyl group show reduced MAO-B inhibition (IC > 10 μM vs. 2.3 μM for the target compound) .

Q. How can computational modeling predict the binding affinity of this compound to dopamine receptors?

Methodological steps include:

- Docking Simulations : Using software like AutoDock Vina to model interactions with D/D receptor active sites .

- MD Simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore Mapping : Identifying critical hydrophobic/electrostatic features aligned with known agonists .

Q. How do researchers resolve contradictions in biological activity data across similar derivatives?

Approaches involve:

- Meta-Analysis : Aggregating data from structurally analogous compounds (e.g., 6-bromo vs. 7-trifluoromethyl derivatives) to identify trends .

- Kinetic Assays : Measuring enzyme inhibition under standardized conditions (pH 7.4, 37°C) to control variables .

- Crystallographic Overlays : Comparing binding modes of active/inactive analogs to pinpoint critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.